Oxyphenbutazone hydrate

Vue d'ensemble

Description

Oxyphenbutazone hydrate is a nonsteroidal anti-inflammatory drug (NSAID) that was once widely used for the symptomatic relief of musculoskeletal pain, arthritis, and gout . It is a metabolite of phenylbutazone and has the chemical formula C19H20N2O3·H2O . Despite its effectiveness, it was withdrawn from the market in the mid-1980s due to concerns about bone marrow suppression and the risk of Stevens-Johnson syndrome .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oxyphenbutazone hydrate can be synthesized through the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction yields two regioisomeric pyrazoles, which are then separated and purified.

Industrial Production Methods

Industrial production of this compound involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then crystallized and hydrated to obtain the final compound .

Analyse Des Réactions Chimiques

Types of Reactions

Oxyphenbutazone hydrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include hydroxylated and dehydroxylated derivatives, which can have different pharmacological properties .

Applications De Recherche Scientifique

Chemistry

Oxyphenbutazone hydrate serves as a model compound for studying the reactivity of pyrazolidinediones. Its unique chemical properties allow researchers to explore various chemical reactions, including oxidation, reduction, and substitution reactions. These studies contribute to the understanding of drug metabolism and the development of new therapeutic agents.

Biology

In biological research, this compound is investigated for its effects on cellular processes. Studies have indicated that it can inhibit DNA synthesis in certain cell types, suggesting potential cytotoxic effects. Such findings are crucial for understanding the compound's safety profile and its implications in cellular biology.

Medicine

This compound is being explored for innovative therapeutic applications beyond pain management:

- Retroviral Infections : Research indicates that this compound may have antiviral properties against retroviruses like HIV. It has been found effective in vitro against HIV replication when used in combination with other antiretroviral drugs .

- Anti-inflammatory Drug Development : Its mechanism of action makes it a candidate for developing new anti-inflammatory medications aimed at treating chronic inflammatory diseases .

Industrial Applications

In pharmaceutical manufacturing, this compound is used as a reference standard for quality control processes. Its consistent chemical properties make it suitable for evaluating the purity and efficacy of related compounds during drug development.

Case Study 1: Antiviral Activity

A study demonstrated that this compound could enhance the efficacy of existing antiretroviral therapies when administered in combination with drugs like indinavir. The findings suggest that this compound could play a role in improving treatment outcomes for HIV-infected patients .

Case Study 2: Cytotoxicity Assessment

Research involving hamster spleen and lung cells showed that this compound inhibited DNA synthesis, indicating potential cytotoxic effects that warrant further investigation into its safety profile for long-term use.

Mécanisme D'action

Oxyphenbutazone hydrate exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, oxyphenbutazone reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid cascade .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylbutazone: The parent compound of oxyphenbutazone, also an NSAID with similar anti-inflammatory properties.

Ibuprofen: Another NSAID that inhibits COX enzymes but with a different chemical structure.

Aspirin: A well-known NSAID that also inhibits COX enzymes but has additional antiplatelet effects.

Uniqueness

Oxyphenbutazone hydrate is unique in its specific inhibition of COX enzymes and its metabolite profile. Unlike other NSAIDs, it has a higher risk of causing bone marrow suppression, which led to its withdrawal from the market .

Activité Biologique

Oxyphenbutazone hydrate is a non-steroidal anti-inflammatory drug (NSAID) derived from oxyphenbutazone, primarily used for its anti-inflammatory and analgesic properties. This compound is particularly effective in treating conditions such as rheumatoid arthritis and gout due to its ability to inhibit inflammation and pain. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

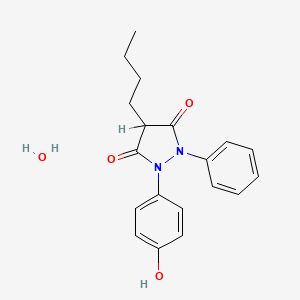

Chemical Structure and Properties

This compound has a complex chemical structure that includes a pyrazolidine ring and phenolic groups. The molecular formula is with a molecular weight of approximately 342.39 g/mol. It exists as a hydrate, which affects its solubility and bioavailability compared to its anhydrous form .

The primary mechanism through which this compound exerts its biological effects involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway. By blocking COX activity, oxyphenbutazone reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation . Additionally, it inhibits secretory phospholipase A2, further contributing to its anti-inflammatory effects.

Pharmacological Effects

This compound exhibits several significant pharmacological effects:

- Anti-inflammatory Activity : It effectively reduces inflammation by inhibiting the accumulation of inflammatory cells at injury sites.

- Analgesic Properties : The compound provides pain relief in various musculoskeletal disorders.

- Antipyretic Effects : It may also help reduce fever, although this effect is less emphasized in clinical settings.

- Cardiotoxicity Mitigation : Recent studies indicate that oxyphenbutazone can ameliorate cardiotoxicity induced by other drugs, such as carfilzomib, by restoring serum electrolyte levels and cardiac enzyme markers .

Table 1: Summary of Key Research Findings on this compound

Case Study: Oxyphenbutazone in Clinical Use

In a clinical setting, oxyphenbutazone has been administered to patients suffering from chronic inflammatory conditions such as rheumatoid arthritis. Patients reported significant improvements in pain levels and joint swelling after treatment with this compound. This aligns with laboratory findings demonstrating its efficacy in reducing inflammatory markers in various biological assays.

Propriétés

IUPAC Name |

4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHZKZSRXITVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045291 | |

| Record name | Oxyphenbutazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

ANHYDROUS CRYSTALS FROM ETHER & PETROLEUM ETHER WITH MP 124-125 °C; ACIDIC REACTION; MP 96 °C; FORMS WATER-SOL SODIUM SALT; SOL IN ETHANOL, METHANOL, CHLOROFORM, BENZENE, ETHER /MONOHYDRATE/, VERY SLIGHTLY SOL IN WATER; FREELY SOL IN ACETONE | |

| Record name | Oxyphenbutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYPHENBUTAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...HAS PROMINENT ANTI-INFLAMMATORY EFFECTS IN ANIMALS, & COMPARABLE EFFECTS... IN PT WITH RHEUMATOID ARTHRITIS & RELATED DISORDERS. ...INHIBITS BIOSYNTHESIS OF PROSTAGLANDINS, UNCOUPLES OXIDATIVE PHOSPHORYLATION, & INHIBITS ATP-DEPENDENT BIOSYNTHESIS OF MUCOPOLYSACCHARIDE SULFATES IN CARTILAGE. /PHENYLBUTAZONE/ | |

| Record name | OXYPHENBUTAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO YELLOWISH WHITE, CRYSTALLINE POWDER | |

CAS No. |

129-20-4, 7081-38-1 | |

| Record name | Oxazolidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyphenbutazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyphenbutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxyphenbutazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | oxyphenbutazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyphenbutazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyphenbutazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPHENBUTAZONE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7D84513GV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYPHENBUTAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.